Product packaging for Hexyl glycidyl ether(Cat. No.:CAS No. 5926-90-9)

Hexyl glycidyl ether

Cat. No.: B3054272
CAS No.: 5926-90-9
M. Wt: 158.24 g/mol
InChI Key: JPEGUDKOYOIOOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Evolution of Glycidyl (B131873) Ether Synthesis Methodologies in Polymer Science

The synthesis of glycidyl ethers has a long history, with early methods primarily involving the reaction of an alcohol or phenol (B47542) with epichlorohydrin (B41342) in the presence of a base. google.comgoogle.com This fundamental approach, often referred to as the Williamson ether synthesis followed by dehydrochlorination, laid the groundwork for the production of a wide array of glycidyl ethers. google.com Over the years, significant advancements have been made to improve efficiency, yield, and the environmental profile of these syntheses.

One key evolution has been the introduction of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide, which facilitate the reaction between the alcohol and epichlorohydrin, particularly when dealing with immiscible reactants. d-nb.infochalmers.se This has enabled solvent-free or reduced-solvent conditions, making the process more sustainable. chalmers.se Lewis acids have also been explored as catalysts for the initial condensation reaction between the alcohol and epichlorohydrin. wikipedia.orgresearchgate.net

In the realm of polymer science, the development of controlled polymerization techniques has been a major driver of innovation. Anionic ring-opening polymerization (AROP) has emerged as a powerful method for producing well-defined polyethers from glycidyl ether monomers. d-nb.infonih.gov The use of strong, non-nucleophilic organic superbases as catalysts has allowed for the polymerization to proceed under mild conditions, even with functional monomers. acs.orgcambridge.org This has opened the door to the synthesis of block copolymers and other complex polymer architectures with precise control over molecular weight and dispersity. d-nb.infomdpi.comrsc.org

Contemporary Significance of Mono-functional Glycidyl Ethers in Material Science

Mono-functional glycidyl ethers, which possess a single glycidyl group, play a crucial role in modern material science, primarily as reactive diluents for epoxy resins. raschig.dewestlakeepoxy.commiller-stephenson.com Their low viscosity allows for the reduction of the viscosity of high-molecular-weight epoxy resins, improving their processability and handling. miller-stephenson.comabg-am.com This is particularly important in applications such as coatings, adhesives, sealants, and composites where good flow and wetting properties are essential. wikipedia.orgmarketresearchintellect.comnovelchemindia.com

The incorporation of mono-functional glycidyl ethers into an epoxy network can also modify the properties of the cured material. For instance, they can enhance flexibility, peel strength, and impact strength. abg-am.com The specific properties imparted depend on the nature of the alkyl or aromatic group of the glycidyl ether. For example, long-chain alkyl glycidyl ethers can introduce hydrophobicity. d-nb.info

Beyond their use as reactive diluents, mono-functional glycidyl ethers serve as versatile chemical intermediates for the synthesis of other molecules and polymers. sacheminc.com They are used in the production of surfactants, and as modifiers for other polymers like silicones and polyurethanes. chalmers.seraschig.de The reactivity of the epoxide ring allows for a wide range of chemical transformations, making them valuable building blocks for creating new materials with tailored properties.

Research Trajectories and Open Questions in Hexyl Glycidyl Ether Studies

Current research involving this compound (HGE) is exploring its role in creating advanced functional materials. One area of focus is its use in the synthesis of functional polyethers through techniques like anionic ring-opening polymerization. acs.org Researchers are investigating the copolymerization of HGE with other monomers to create polymers with specific properties, such as thermoresponsiveness or biocompatibility. d-nb.infoacs.org

A significant research trajectory involves the post-polymerization modification of polymers containing HGE or similar azide-functionalized glycidyl ethers. acs.org This approach allows for the introduction of various functional groups onto the polymer backbone after the initial polymerization, providing a versatile platform for creating a diverse range of materials. For instance, azidothis compound has been used to create polymers that can be readily modified via click chemistry. acs.org

Open questions in the study of this compound relate to optimizing its polymerization and understanding the structure-property relationships of the resulting polymers in greater detail. For example, further investigation is needed to fully elucidate the kinetics and mechanisms of its copolymerization with various other monomers. d-nb.info Additionally, exploring the full potential of HGE-containing polymers in applications such as drug delivery, surface coatings, and as solid polymer electrolytes remains an active area of research. d-nb.info Recent studies have also looked into the use of glycidyl ethers, including this compound, for functionalizing materials used in CO2 capture, indicating a potential role in environmental technologies. acs.org

Interactive Data Tables

Table 1: Properties of Selected Mono-functional Glycidyl Ethers

Glycidyl EtherMolecular FormulaMolecular Weight ( g/mol )Primary Application
Butyl Glycidyl EtherC7H14O2130.18Reactive Diluent miller-stephenson.com
2-Ethylthis compoundC11H22O2186.29Reactive Diluent wikipedia.org
Phenyl Glycidyl EtherC9H10O2150.17Reactive Diluent, Stabilizer nagase.com
Allyl Glycidyl EtherC6H10O2114.14Monomer Modifier, Coupling Agent sacheminc.com

Table 2: Common Synthesis Routes for Glycidyl Ethers

Synthesis MethodKey ReagentsCatalyst/ConditionsKey Advantages
Williamson Ether Synthesis & DehydrochlorinationAlcohol/Phenol, Epichlorohydrin, Base (e.g., NaOH)Basic medium google.comFundamental, widely applicable
Phase-Transfer CatalysisAlcohol, Epichlorohydrin, BasePhase-transfer catalyst (e.g., TBAB) d-nb.infochalmers.seEnables solvent-free conditions, improves efficiency
Lewis Acid CatalysisAlcohol, EpichlorohydrinLewis acid (e.g., SnCl4) wikipedia.orgresearchgate.netCan enhance reaction rates
Anionic Ring-Opening Polymerization (AROP)Glycidyl Ether MonomerStrong base/alkoxide initiator d-nb.infonih.govProduces well-defined polymers with controlled architecture

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H18O2 B3054272 Hexyl glycidyl ether CAS No. 5926-90-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(hexoxymethyl)oxirane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18O2/c1-2-3-4-5-6-10-7-9-8-11-9/h9H,2-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEGUDKOYOIOOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOCC1CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Record name HEXYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20484
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9025405
Record name Hexyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Hexyl glycidyl ether is a clear colorless liquid. (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEXYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20484
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

less than 1 mg/mL at 73 °F (NTP, 1992)
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEXYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20484
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Density

0.876 at 73 °F (NTP, 1992) - Less dense than water; will float
Details National Toxicology Program, Institute of Environmental Health Sciences, National Institutes of Health (NTP). 1992. National Toxicology Program Chemical Repository Database. Research Triangle Park, North Carolina.
Record name HEXYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20484
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

CAS No.

5926-90-9
Record name HEXYL GLYCIDYL ETHER
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/20484
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name 2-[(Hexyloxy)methyl]oxirane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5926-90-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hexyl glycidyl ether
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005926909
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC83416
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83416
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Hexyl glycidyl ether
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9025405
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [(hexyloxy)methyl]oxirane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.147
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name HEXYL GLYCIDYL ETHER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0V30H1KF4J
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthetic Methodologies for Hexyl Glycidyl Ether and Analogues

Alkyl Glycidyl (B131873) Ether Synthesis through Etherification Reactions

The fundamental synthetic pathway for alkyl glycidyl ethers, including hexyl glycidyl ether, involves the etherification of an alcohol with epichlorohydrin (B41342). This reaction typically proceeds via a two-step mechanism. First, the alcohol is deprotonated, usually by a base, to form an alkoxide. This alkoxide then acts as a nucleophile, attacking the epoxide ring of epichlorohydrin, leading to the formation of a chlorohydrin ether intermediate. In the second step, this intermediate undergoes an intramolecular cyclization reaction, typically facilitated by a base, where the alkoxide attacks the carbon bearing the chlorine atom, displacing the chloride ion and forming the characteristic glycidyl ether ring. This process results in the elimination of a halide salt, such as sodium chloride, as a by-product chalmers.sed-nb.infogoogle.com.

While the term "etherification" broadly describes the formation of an ether linkage, the specific reaction with epichlorohydrin is often referred to as glycidylation. This process can be carried out in a single step or as a sequential two-step reaction, depending on the chosen catalyst and conditions google.com. The choice of alcohol, such as hexanol, dictates the specific alkyl glycidyl ether produced.

Phase-Transfer Catalysis in Glycidyl Ether Formation

Phase-transfer catalysis (PTC) has emerged as a highly effective technique for the synthesis of alkyl glycidyl ethers, particularly in solvent-free or biphasic systems chalmers.sedss.go.thgoogle.comgoogle.comresearchgate.net. This method is especially beneficial when using solid inorganic bases, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), which are often immiscible with the organic reactants (alcohol and epichlorohydrin). PTC facilitates the transfer of the reactive species, typically the deprotonated alcohol (alkoxide), from the aqueous or solid phase into the organic phase where the reaction with epichlorohydrin occurs chalmers.sebiomedres.us.

Commonly employed phase-transfer catalysts include quaternary ammonium (B1175870) salts, such as tetrabutylammonium (B224687) bromide (TBAB) or tetrabutylammonium hydrogen sulfate (B86663) (TBAHS) chalmers.sed-nb.infodss.go.thgoogle.comresearchgate.netbenchchem.comrsc.orgacs.org. These catalysts, present in catalytic amounts, effectively shuttle the anionic nucleophile across the phase boundary, thereby accelerating the reaction rate and improving yields. The use of PTC in a solvent-free system, where the reactants and product form the organic phase, offers significant advantages, including simplified work-up procedures, as solid by-products like NaCl can be easily removed by filtration chalmers.sedss.go.thgoogle.comgoogle.comresearchgate.net. The catalytic activity and efficiency of PTC can be influenced by factors such as the alkyl chain length of the quaternary ammonium salt and the nature of the counter-anion scirp.org.

Solvent-Free Synthetic Approaches for Glycidyl Ethers

Solvent-free synthetic approaches for glycidyl ethers are increasingly favored due to their alignment with green chemistry principles, minimizing solvent waste, reducing energy consumption, and simplifying purification processes chalmers.segoogle.comgoogle.comresearchgate.netmdpi.comobu.edu. These methods often integrate PTC with solid bases, as described above, to achieve efficient etherification without the need for bulk organic solvents chalmers.segoogle.comgoogle.comresearchgate.net.

Beyond traditional PTC methods, other solvent-free techniques have been explored. Microwave-assisted synthesis, for instance, has demonstrated the ability to rapidly promote epoxide ring-opening reactions, including those involving glycidyl ethers, often under neat (solvent-free) conditions, leading to comparable or improved yields and reaction times compared to conventional heating mdpi.comobu.edu. Mechanochemical synthesis, utilizing ball milling, represents another innovative solvent-free approach for preparing glycidyl ether derivatives, leveraging mechanical energy to drive chemical transformations researchgate.netbeilstein-journals.org.

Catalytic Effects on this compound Synthesis

The choice and optimization of catalysts are paramount in achieving high yields and selectivities in the synthesis of this compound. Both Lewis acid catalysts and phase-transfer catalysts play distinct but crucial roles in the reaction pathways.

Lewis Acid Catalysis in Epichlorohydrin Reactions

Lewis acids, such as tin(IV) chloride (SnCl4), boron trifluoride (BF3) complexes, and aluminum chloride (AlCl3), are effective catalysts for the reaction between alcohols and epichlorohydrin google.comresearchgate.netgoogle.comwikipedia.orggoogleapis.compatsnap.comgoogle.comresearchgate.net. These catalysts activate the epoxide ring of epichlorohydrin, making it more susceptible to nucleophilic attack by the alcohol. This activation facilitates the formation of the chlorohydrin ether intermediate google.comwikipedia.org. Boron trifluoride diethyl etherate (BF3·OEt2) is a commonly used Lewis acid for such transformations patsnap.comgoogle.comresearchgate.net.

While Lewis acid catalysis can be efficient, it often leads to products with a higher chlorine content and can promote the formation of undesirable by-products, including polymeric materials google.comgoogle.com. In some processes, a two-stage approach is employed where the initial reaction is catalyzed by a Lewis acid, followed by a dehydrochlorination step using alkali to form the glycidyl ether google.comgoogleapis.com.

Optimization of Reaction Parameters for Yield and Selectivity

Optimizing various reaction parameters is critical for maximizing the yield and selectivity of this compound synthesis. Key factors include:

Reactant Molar Ratios: The stoichiometry of the reactants significantly impacts the outcome. For instance, in PTC-mediated reactions, molar ratios of alcohol to epichlorohydrin to base are carefully controlled. An excess of epichlorohydrin (e.g., 1.2 to 3.0 moles per mole of alcohol) is often used, but excessive amounts can lead to increased by-product formation dss.go.th. For the synthesis of octyl glycidyl ether using PTC, an epichlorohydrin to octanol (B41247) ratio of 2.0 mol was found to be optimal for efficient glycidyl ether formation dss.go.th.

Catalyst Type and Loading: The choice and concentration of the catalyst are vital. For PTC methods, catalysts like TBAB are employed, with optimal loadings typically ranging from 0.00625 to 0.05 mol dss.go.th. Lewis acid catalysts like SnCl4 are used in smaller percentages, often between 0.2% and 0.84% by weight researchgate.net.

Temperature: Reaction temperature influences both the rate and selectivity. PTC methods often operate in a moderate temperature range, typically between 38°C and 70°C dss.go.thacs.org. Higher temperatures can sometimes lead to reverse reactions or degradation of the product dss.go.th. Lewis acid-catalyzed reactions might require higher temperatures, for example, 70-75°C for initial chlorohydrin formation or up to 120-130°C for subsequent steps researchgate.netgoogleapis.com.

Reaction Time: Adequate reaction time is necessary for complete conversion, but prolonged exposure to elevated temperatures can be detrimental. Reaction times can range from 30 minutes to over 12 hours, depending on the specific conditions and catalyst system dss.go.thacs.orgresearchgate.net.

Base: In PTC systems, solid bases like NaOH or KOH are commonly used, often in pellet or bead form, to facilitate the deprotonation of the alcohol chalmers.sedss.go.thgoogle.comgoogle.comresearchgate.netacs.org. The amount of base is also a critical parameter, with optimal quantities determined experimentally.

Table 1: Exemplary Catalysts and Conditions for Alkyl Glycidyl Ether Synthesis

Reaction TypeAlcohol ExampleCatalyst TypeCatalyst Example(s)Typical Temperature (°C)Typical Reaction TimeYield (%)Reference(s)
PTC (Solvent-free)1-Decanol, 1-TetradecanolPhase-Transfer CatalystTetrabutylammonium bromide (TBAB)Ambient to 703.5-12 h>75 chalmers.sedss.go.thacs.org
PTC (Solvent-free)Octanol, OctadecanolPhase-Transfer CatalystTBAB, other quaternary ammonium salts38-42 / 6030 min - 12 h91.7-92.0 dss.go.thresearchgate.netacs.org
Lewis Acid2-EthylhexanolLewis AcidSnCl470-7535 min81 (chlorohydrin) researchgate.net
Lewis AcidVarious AlcoholsLewis AcidBF3·OEt2, SnCl4, AlCl310-20 (intermediate), 120-130VariesVaries google.comwikipedia.orggoogleapis.compatsnap.comgoogle.comresearchgate.net
PTC (Solvent-free)2-EthylhexanolPhase-Transfer CatalystTBAB40-60Varies~90 benchchem.com
PTC (Solvent-free)Hexanol, OctanolPhase-Transfer CatalystKOH, TBAHS38-4212 hN/A acs.org

By-Product Characterization in this compound Synthesis

The synthesis of this compound, like most chemical reactions, can lead to the formation of various by-products, which need to be identified and quantified for process optimization and product purity. The nature and quantity of these by-products depend heavily on the chosen synthetic route and reaction conditions.

Commonly observed by-products include:

Chlorohydrin Ethers: These are intermediate compounds formed during the initial reaction of the alcohol with epichlorohydrin before the final cyclization step to form the glycidyl ether google.comresearchgate.netwikipedia.org. They can remain in the reaction mixture if the cyclization is incomplete.

Polyether By-products and Oligomers: These arise from the self-reaction or polymerization of glycidyl ethers or their intermediates. For example, the reaction of an alcoholate with epichlorohydrin can lead to the formation of diethers or higher oligomers, such as 1,3-dioctyloxy-2-propanol observed in octanol synthesis dss.go.thulisboa.ptgoogle.com. In some PTC reactions, by-product amounts can range from 4-8% chalmers.seresearchgate.net.

Unreacted Starting Materials: Incomplete conversion of the alcohol or epichlorohydrin can result in their presence in the final product mixture chalmers.sedss.go.th.

Other Side Reaction Products: Depending on the specific conditions, other side reactions can occur. For instance, 3-chloroprop-2-enylglycidyl ether has been identified as a by-product in some syntheses dss.go.th.

Characterization of these by-products is typically performed using analytical techniques such as Gas Chromatography with Flame Ionization Detection (GC-FID), Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR), and Mass Spectrometry (MS) chalmers.sedss.go.thobu.eduresearchgate.netijpsr.comnih.gov.

Table 2: Identified By-products in Alkyl Glycidyl Ether Synthesis

By-product TypeDescriptionTypical Formation RoutePercentage/NotesReference(s)
Chlorohydrin EthersIntermediate formed before cyclization to glycidyl ether.Reaction of alcohol with epichlorohydrin.Can be isolated or react further. google.comresearchgate.netwikipedia.org google.comresearchgate.netwikipedia.org
Polyether By-products / OligomersDimerization or polymerization of glycidyl ether or intermediates.Reaction of intermediate chlorohydrin with epichlorohydrin, or reaction of glycidyl ether with itself or alcoholates.7-8% (chlorohydrin polyethers) researchgate.net, 4-6% chalmers.se chalmers.sedss.go.thresearchgate.netulisboa.ptgoogle.com
Unreacted Starting MaterialsAlcohol (e.g., hexanol) or epichlorohydrin.Incomplete conversion during the reaction.Visible in GC analysis. chalmers.sedss.go.th chalmers.sedss.go.th
3-Chloroprop-2-enylglycidyl etherBy-product from side reactions.Specific to certain reaction conditions.Observed in octanol synthesis. dss.go.th dss.go.th
1,3-Dioctyloxy-2-propanolDimerization product from octanol synthesis.Reaction of octyl glycidyl ether with octanolate or similar species.1.0-11.2% depending on epichlorohydrin amount. dss.go.th dss.go.th

Compound List:

this compound (HGE)

Hexanol (1-Hexanol)

Epichlorohydrin (ECH)

Tetrabutylammonium bromide (TBAB)

Tetrabutylammonium hydrogen sulfate (TBAHS)

Sodium hydroxide (NaOH)

Potassium hydroxide (KOH)

Tin(IV) chloride (SnCl4)

Boron trifluoride diethyl etherate (BF3·OEt2)

Aluminum chloride (AlCl3)

1-Decanol

1-Tetradecanol

Octanol (1-Octanol)

Octadecanol

2-Ethylhexanol

Allyl alcohol polyoxyethylene ether

2-Biphenylyl glycidyl ether

Phenyl glycidyl ether

Glycidyl hexyl ether (GHE)

Glycidyl octyl ether (GOE)

2-Ethylthis compound

Sodium chloride (NaCl)

Polymerization Chemistry of Hexyl Glycidyl Ether

Anionic Ring-Opening Polymerization (AROP) of Glycidyl (B131873) Ethers

Anionic ring-opening polymerization is a chain-growth polymerization that involves the nucleophilic attack of an initiator on the electrophilic carbon atoms of the epoxide ring. This leads to the opening of the ring and the formation of an alkoxide, which then acts as the propagating species, attacking subsequent monomer units.

The choice of initiator system is crucial in AROP as it significantly influences the resulting polymer's architecture, molecular weight, and dispersity. Common initiators for the AROP of glycidyl ethers include alkali metal alkoxides, hydroxides, and organometallic compounds. For instance, potassium-based initiators are frequently used for the polymerization of glycidyl ethers. rsc.org The initiator can be a simple alcohol, which, in the presence of a strong base, is deprotonated to form the initiating alkoxide.

The architecture of the resulting polymer can be controlled by the functionality of the initiator. A monofunctional initiator, such as benzyl (B1604629) alcohol, will produce a linear polymer chain. On the other hand, a multifunctional initiator can lead to the formation of star-shaped or branched polymers. The molecular weight of the polymer is typically controlled by the molar ratio of the monomer to the initiator.

A metal-free approach to AROP has also been developed, utilizing organic catalysts to avoid metal contamination in the final polymer. researchgate.net

To achieve a controlled or "living" polymerization, where chain termination and transfer reactions are minimized, additives are often employed. These additives can enhance the reactivity of the propagating species and prevent side reactions.

Crown ethers , such as 18-crown-6, are used to complex the counter-ion (e.g., K⁺) of the propagating alkoxide. researchgate.netrsc.org This complexation increases the distance between the anionic propagating center and the counter-ion, creating a more "naked" and therefore more reactive alkoxide. This leads to a faster and more controlled polymerization, resulting in polymers with predictable molecular weights and low dispersity. researchgate.netrsc.org The addition of a crown ether can be essential for the controlled polymerization of long-chain alkyl glycidyl ethers. researchgate.net

Phosphazene bases , such as tert-butyl-imino-tris(dimethylamino)phosphorane (t-BuP₄), are extremely strong, non-nucleophilic bases that have emerged as powerful organocatalysts for the AROP of epoxides. dntb.gov.uaresearchgate.net They can activate hydroxyl-containing initiators by deprotonation, generating the active alkoxide species for polymerization. rsc.org The use of phosphazene bases allows for the controlled polymerization of a variety of glycidyl ethers, leading to polymers with well-defined structures. vot.pl The high basicity of phosphazene bases enables the use of a wider range of initiators and can lead to faster polymerization rates compared to traditional bases. rsc.org

Co-polymerization Strategies Involving Hexyl Glycidyl Ether

Copolymerization allows for the synthesis of materials with tailored properties by combining different monomer units within the same polymer chain. This compound can be copolymerized with other epoxides, such as ethylene (B1197577) oxide, to create amphiphilic copolymers with both hydrophobic and hydrophilic segments. researchgate.netd-nb.info

In statistical copolymerization, the different monomer units are incorporated into the polymer chain in a random or statistical manner. The microstructure of the resulting copolymer depends on the relative reactivities of the comonomers. The copolymerization of long-chain alkyl glycidyl ethers with ethylene oxide has been investigated to produce amphiphilic polyethers. d-nb.info

For the copolymerization of oleyl glycidyl ether (a long-chain alkyl glycidyl ether) with ethylene oxide, the reactivity ratios were found to be close to unity, indicating a nearly ideal random copolymerization. rsc.org This suggests that the incorporation of the two monomers is largely random, leading to a statistical distribution along the polymer chain. rsc.org In contrast, other studies on different glycidyl ethers have shown that the glycidyl ether can be more reactive than ethylene oxide. nih.gov

Monomer 1Monomer 2r₁r₂Copolymer Type
Allyl Glycidyl EtherEthylene Oxide1.31 ± 0.260.54 ± 0.03Slight Gradient
Ethylene Glycol Vinyl Glycidyl EtherEthylene Oxide3.50 ± 0.900.32 ± 0.10Gradient
Oleyl Glycidyl EtherEthylene Oxide0.781.27Nearly Ideal Random
Ethoxy Ethyl Glycidyl EtherEthylene Oxide0.94 ± 0.021.05 ± 0.02Random

Data for related glycidyl ether systems, as specific data for this compound was not available. rsc.orgnih.govacs.org

Block copolymers are synthesized by the sequential addition of different monomers to a living polymerization system. This results in a polymer chain composed of distinct blocks of each monomer. For example, a hydrophilic block of poly(ethylene oxide) can be synthesized first, and then this compound can be added to grow a hydrophobic block from the living chain end. This process yields amphiphilic diblock or triblock copolymers. researchgate.netd-nb.info

The synthesis of ABA triblock copolymers, where A is a hydrophobic block of a poly(long-chain alkyl glycidyl ether) and B is a hydrophilic block of poly(ethylene glycol), has been reported. rsc.org These materials can self-assemble in aqueous solutions to form structures like micelles and gels. rsc.org The synthesis of well-defined block copolymers requires a living polymerization system to ensure that the chains remain active after the first monomer is consumed, allowing for the polymerization of the second monomer. harth-research-group.org

Gradient copolymers exhibit a gradual change in composition along the polymer chain. northwestern.eduwikipedia.org This type of copolymer can be formed in a one-pot statistical copolymerization if the comonomers have different reactivity ratios. The reactivity ratios, r₁ and r₂, describe the preference of a propagating chain ending in monomer 1 to add another molecule of monomer 1 (k₁₁) versus monomer 2 (k₁₂), and vice versa.

If one monomer is significantly more reactive than the other (e.g., r₁ > 1 and r₂ < 1), the more reactive monomer will be consumed faster, leading to its enrichment at the beginning of the polymer chain. As this monomer is depleted, the less reactive monomer is incorporated more frequently, resulting in a gradient in composition. nih.gov For the copolymerization of some functional glycidyl ethers with ethylene oxide, the glycidyl ether was found to be more reactive, leading to the formation of gradient-type copolymers where the glycidyl ether is enriched near the initiator. nih.gov This is in contrast to systems where the reactivity ratios are close to one, resulting in a more random incorporation. rsc.org

Control over Polymer Molecular Weight and Dispersity

Achieving precise control over the molecular weight and maintaining a narrow molecular weight distribution (low dispersity, Đ) are hallmarks of a controlled polymerization process. For poly(glycidyl ether)s, anionic ring-opening polymerization (AROP) is a highly effective method for achieving these goals. nih.govresearchgate.net

The molecular weight of the resulting polymer is primarily determined by the stoichiometry of the reaction, specifically the molar ratio of monomer to initiator ([M]/[I]). nih.gov By carefully controlling this ratio, polymers with predictable molecular weights can be synthesized. The living nature of AROP, when side reactions are suppressed, ensures that all initiator molecules start a polymer chain and that these chains grow at a similar rate until the monomer is consumed.

Several strategies have been developed to ensure low dispersity (typically Đ ≤ 1.3):

Initiator Systems : The use of well-defined initiator systems, such as potassium alkoxides or potassium naphthalenide, facilitates a controlled initiation step. nih.gov

Catalyst Systems : In monomer-activated ring-opening polymerization (MAROP), catalyst-initiator systems like triisobutylaluminum (B85569) (i-Bu3Al) with tetraoctylammonium bromide (NOct4Br) can yield polymers with dispersities below 1.34. d-nb.info

Reaction Conditions : As discussed previously, maintaining low temperatures and choosing appropriate solvents and counterions are critical to prevent side reactions that can broaden the molecular weight distribution. rsc.orgnih.gov For instance, the polymerization of long-chain alkyl glycidyl ethers can be controlled by adding a crown ether (e.g., 18-crown-6) to complex the potassium counterion, resulting in polymers with narrow dispersity (Đ = 1.12 to 1.34). rsc.org

The combination of these techniques allows for the synthesis of poly(this compound) and related polyethers with tailored molecular weights ranging from a few thousand to tens of thousands of g/mol and with low dispersity values, indicating a high degree of control over the polymer architecture. nih.govrsc.org

Table 2: Examples of Controlled Glycidyl Ether Polymerization

Monomer Initiator/Catalyst System Temperature (°C) Resulting Mn ( kg/mol ) Dispersity (Đ)
Allyl Glycidyl Ether Potassium alkoxide/naphthalenide < 40 10 - 100 1.05 - 1.33
Ethoxyethyl Glycidyl Ether / Glycidyl Cinnamate (B1238496) i-Bu3Al / NOct4Br -72 2.6 - 4.6 < 1.34
Long-Chain Alkyl Glycidyl Ethers (C12, C16) Potassium alkoxide / 18-crown-6 - 4 - 9 1.12 - 1.34

This table presents data from various controlled polymerization studies of different glycidyl ether monomers to illustrate the achievable control over molecular weight and dispersity. nih.govd-nb.inforsc.org

Functionalization of Polyether Backbones Derived from Glycidyl Ethers

A significant advantage of using functional glycidyl ether monomers is the ability to introduce pendant chemical handles along the polyether backbone. These functional groups can be modified post-polymerization, allowing for the creation of advanced materials with tailored properties. This approach offers great versatility, as the polyether backbone provides desirable physical properties (e.g., solubility, biocompatibility) while the side chains can be used for conjugation, crosslinking, or further chemical transformations. nih.govgoogle.com

For glycidyl ethers containing reactive groups like allyl or propargyl functionalities, a variety of efficient and high-yielding "click" chemistry reactions can be employed. researchgate.netnih.gov One of the most common and robust methods is the thiol-ene reaction. nih.gov In this reaction, the pendant allyl groups along a poly(allyl glycidyl ether) backbone readily react with various thiol-containing molecules under UV irradiation or with a radical initiator. nih.govnih.gov This allows for the attachment of a wide array of functionalities, including:

Carboxylic acids (using thioglycolic acid)

Amino acids (using N-acetyl-L-cysteine)

Alcohols and glycols (using thiol-terminated glycols) researchgate.netnih.gov

This modularity enables the properties of the polymer to be fine-tuned for specific applications without needing to develop new polymerization chemistries for each desired functionality. nih.gov For instance, introducing carboxyl groups can impart pH-responsiveness to the polymer. nih.gov Beyond thiol-ene reactions, other modifications of pendant allyl groups include epoxidation, bromination, and dihydroxylation. nih.gov The ability to copolymerize different glycidyl ethers further expands the possibilities, allowing for the creation of multifunctional polyether backbones with a controlled distribution of various chemical handles. google.com

Mechanistic and Kinetic Investigations of Hexyl Glycidyl Ether Curing Reactions

Reactivity of Hexyl Glycidyl (B131873) Ether Epoxy Groups with Cross-linking Agents

The primary reactive site in hexyl glycidyl ether is its epoxy (oxirane) ring, which is susceptible to nucleophilic attack. Amines, with their lone pair of electrons on the nitrogen atom, are potent nucleophiles that readily react with the epoxide ring, initiating the curing process.

Amine-Epoxy Curing Mechanisms: Primary and Secondary Amine Reactivity

The reaction between an epoxy group and an amine is a nucleophilic addition reaction. Primary amines, possessing two reactive hydrogen atoms on the nitrogen, can react twice with epoxy groups. The initial reaction involves the nucleophilic attack of the primary amine on one of the carbon atoms of the epoxide ring, leading to ring opening and the formation of a secondary amine and a hydroxyl group.

R-NH₂ + CH₂(O)CH-R' → R-NH-CH₂(OH)CH-R'

This newly formed secondary amine is also nucleophilic and can react with another epoxy group, yielding a tertiary amine and another hydroxyl group.

R-NH-CH₂(OH)CH-R' + CH₂(O)CH-R' → R-N(CH₂(OH)CH-R')₂

Tertiary amines, while lacking reactive hydrogen atoms, can act as catalysts or initiators for other reactions, including the homopolymerization of epoxy groups or the acceleration of amine-epoxy reactions. The reactivity of amines with glycidyl ethers is influenced by their structure; aliphatic amines are generally more reactive than aromatic amines at moderate temperatures due to their higher basicity and less steric hindrance dtic.mil. The presence of hydroxyl groups generated during the curing process can also significantly influence the reaction kinetics sci-hub.se.

Catalysis and Acceleration in Glycidyl Ether Curing Systems

The curing of glycidyl ethers with amines can be accelerated by various catalysts and accelerators. Tertiary amines are commonly employed for this purpose. They can facilitate the nucleophilic attack of the amine on the epoxy ring by activating the epoxy group or by forming intermediate complexes kpi.ua. Furthermore, the hydroxyl groups formed during the amine-epoxy addition reaction can act as catalysts, accelerating the subsequent reactions by protonating the epoxy ring, making it more susceptible to nucleophilic attack sci-hub.se. In some systems, the tertiary amine structures generated from the secondary amine reaction can also exhibit catalytic activity mdpi.com.

Competing Reactions in Epoxy-Amine Curing Systems

While the primary amine-epoxy reaction is the desired curing pathway, several competing reactions can occur, influencing the final network structure and material properties.

Homopolymerization Pathways of this compound

The epoxy ring of this compound can also undergo homopolymerization, especially in the presence of catalysts like tertiary amines or Lewis acids kpi.uagoogle.com. This anionic or cationic ring-opening polymerization leads to the formation of polyether chains. While typically a slower reaction compared to amine-epoxy curing, it can become significant under certain conditions, such as high temperatures or high catalyst concentrations, leading to undesired side products and potentially affecting the mechanical properties of the cured material. Minimizing alcohol byproducts can help suppress such homopolymerization reactions epo.org.

Kinetic Modeling of Glycidyl Ether Curing Reactions

The kinetics of epoxy-amine curing reactions are complex, often involving multiple simultaneous and sequential reactions. Differential Scanning Calorimetry (DSC) is a primary technique used to study these kinetics, allowing for the determination of reaction rates, activation energies, and enthalpies of reaction. Kinetic models are developed to describe the conversion of epoxy and amine groups over time and temperature.

For glycidyl ethers reacting with amines, common kinetic models include phenomenological models (e.g., autocatalytic models like Kamal's) and mechanistic models doi.orgrsc.org. These models often incorporate the Arrhenius equation to describe the temperature dependence of reaction rates. Studies on model systems, such as phenyl glycidyl ether (PGE) reacting with hexylamine (B90201) (HA), have provided valuable kinetic parameters. These studies indicate that the reaction at an interface can exhibit different kinetics compared to bulk reactions, often due to diffusion limitations rsc.org.

Table 1: Kinetic Parameters for Phenyl Glycidyl Ether (PGE) Curing with Hexylamine (HA)

SystemConditionActivation Energy (Ea) (kJ/mol)Pre-exponential Factor (A) (s⁻¹)Reference
Phenyl Glycidyl Ether + HexylamineBulk56.1 ± 1.2(2.08 ± 0.10) × 10³ rsc.org
Phenyl Glycidyl Ether + HexylamineInterface60.2 ± 3.9(3.22 ± 0.75) × 10⁴ rsc.org
Phenyl Glycidyl Ether + ButylamineBulk54.4 - 58.6 (13-14 kcal/mol)Not specified researchgate.net

While direct quantitative kinetic data specifically for this compound in amine curing is less prevalent in the reviewed literature, the principles and kinetic parameters derived from studies on analogous glycidyl ethers like phenyl glycidyl ether provide a strong basis for understanding the curing behavior of HGE. The presence of the hexyl chain in HGE may influence factors such as viscosity and the glass transition temperature of the cured product, but the fundamental reaction mechanisms with amines remain consistent with other monofunctional glycidyl ethers.

Compound List:

this compound (HGE)

Primary amines

Secondary amines

Tertiary amines

Diethylenetriamine (DETA)

Phenyl glycidyl ether (PGE)

Hexylamine (HA)

Aniline

N,N-dimethylbenzylamine (DMBA)

Benzyl (B1604629) glycidyl ether (BGE)

Bulk Reaction Kinetics and Rate Constant Determination

The curing of epoxy resins, including those based on glycidyl ethers like HGE, typically involves reactions with hardeners such as amines, alcohols, or acids, often proceeding through anionic or cationic ring-opening polymerization mechanisms. While specific quantitative kinetic data for the bulk homopolymerization or curing of this compound itself is not extensively detailed in the provided literature, general principles governing glycidyl ether polymerization and curing can be applied.

Anionic ring-opening polymerization (AROP) is a common pathway for glycidyl ethers, often initiated by alkoxides or other strong nucleophiles. Studies on other long-chain alkyl glycidyl ethers (AlkGE) have demonstrated their ability to form homopolymers with controlled molecular weights through AROP, with molecular weights ranging from 4000 to 9000 g mol⁻¹ reported for C12 and C16 alkyl glycidyl ethers researchgate.net. Kinetic studies involving the copolymerization of other glycidyl ethers, such as allyl glycidyl ether (AGE) and ethoxy vinyl glycidyl ether (EVGE), with ethylene (B1197577) oxide (EO) have indicated that these glycidyl ethers can exhibit slightly higher reactivity ratios compared to EO under certain conditions, suggesting differences in propagation rates d-nb.info.

The curing of epoxy resins with nucleophiles like alcohols can be sluggish without catalysis, often requiring temperatures of 200 °C or higher for a conveniently rapid reaction rate cnrs.fr. When catalytic systems are employed, such as Lewis acids or bases, the reaction kinetics can be significantly influenced. For instance, the curing of epoxy resins with amines often exhibits autocatalytic behavior, where the hydroxyl groups formed during the reaction can catalyze further epoxy-amine interactions doi.orgresearchgate.net. Kinetic models, such as those proposed by Kamal or based on the Arrhenius equation, are frequently used to describe the rate constants, activation energies, and reaction orders for these complex processes doi.orgresearchgate.net. While direct rate constants for HGE are not explicitly quantified in the provided snippets, the general framework of these kinetic studies provides a basis for understanding its bulk reaction behavior.

Interfacial Reaction Kinetics in Heterogeneous Systems

Interfacial polymerization is a technique that leverages the reaction between monomers located at the interface of two immiscible liquid phases, often resulting in rapid polymerization kinetics and the formation of ultrathin polymer layers acs.orgresearchgate.net. Anionic emulsion polymerization, which involves heterogeneous systems, has been reported for glycidyl ethers acs.org.

Research comparing the kinetics of epoxy-amine reactions at interfaces versus in bulk has provided valuable insights. A study involving phenyl glycidyl ether (PGE) and hexylamine (HA) revealed that the reaction rate constant was significantly higher at a quartz interface compared to the bulk reaction rsc.org. This enhancement was attributed to a greater frequency factor at the interface, suggesting that the confinement and orientation of reactants at the interface can facilitate encounters and accelerate the reaction. While this specific study did not involve this compound, the principles observed for phenyl glycidyl ether are likely applicable to HGE due to their structural similarities, implying that interfacial environments could lead to accelerated curing rates compared to bulk conditions. The influence of solvent polarity on anionic ring-opening polymerization kinetics of glycidyl ethers has also been noted, with less polar solvents potentially leading to greater disparities in reactivity ratios d-nb.info.

Role of Hexyl Glycidyl Ether As a Reactive Diluent and Epoxy Resin Modifier

Impact on Viscosity Reduction of Epoxy Resin Formulations

The principal function of hexyl glycidyl (B131873) ether in epoxy formulations is the effective reduction of viscosity. miller-stephenson.com High-viscosity resins like DGEBA can be difficult to process, particularly in applications requiring good flow, impregnation of fibers, or high filler loading. nih.govresearchgate.net The addition of a low-viscosity monofunctional diluent like HGE significantly improves the handling and application characteristics of the epoxy system. miller-stephenson.com

The viscosity reduction is directly related to the concentration of the reactive diluent. Studies on analogous aliphatic glycidyl ethers demonstrate a substantial decrease in the viscosity of DGEBA resins with increasing diluent content. For instance, the addition of 20% of a reactive diluent can reduce the initial viscosity of an epoxy resin from over 8500 mPa·s to under 2000 mPa·s. researchgate.netresearchgate.net This effect is attributed to the low molecular weight and low viscosity of the diluent molecules, which increase the free volume within the resin system and facilitate the movement of the larger epoxy polymer chains. Butyl glycidyl ether, a similar monofunctional modifier, is noted for having the highest dilution efficiency among common modifiers with minimal loss of physical performance. miller-stephenson.com

Table 1: Effect of Reactive Diluent Concentration on Epoxy Resin Viscosity

Diluent SystemDiluent Concentration (wt%)Base Resin Viscosity (mPa·s)Modified Viscosity (mPa·s)
Epoxy/MMA-based RD¹20%85921900
Epoxy/RD¹ (ERD2)20%85922250
Epoxy/RD¹ (ERD3)20%85922800

Data compiled from studies on glycidyl methacrylate-based reactive diluents, analogous to HGE. researchgate.net

Modification of Thermomechanical and Mechanical Properties of Cured Epoxy Systems

While effective in reducing viscosity, the incorporation of a monofunctional reactive diluent like hexyl glycidyl ether inherently alters the properties of the cured epoxy network. wikipedia.org These modifications include changes to the glass transition temperature, toughness, and flexibility.

The glass transition temperature (Tg) is a critical property of cured epoxy resins, indicating the temperature at which the material transitions from a rigid, glassy state to a more rubbery state. The addition of monofunctional reactive diluents generally leads to a decrease in the Tg of the cured system. nih.govkoreascience.kr This reduction is a direct consequence of the decrease in the cross-linking density of the polymer network. cnrs.fr

Each HGE molecule has only one epoxy group, and upon reaction, it terminates a polymer chain, effectively acting as a "chain stopper". specialchem.com This reduces the number of potential cross-linking sites compared to the difunctional or multifunctional epoxy resin molecules. The resulting network has a higher molecular weight between crosslinks (Mc), which increases the mobility of the polymer chains and thus lowers the energy required for the transition from a glassy to a rubbery state. koreascience.krmdpi.com Research on bio-based monofunctional glycidyl ethers has shown that adding 20 wt% of a diluent can lower the Tg of a DGEBA system from approximately 150°C to around 100°C, though the values remain satisfactory for many applications. nih.gov

Table 2: Influence of Reactive Diluent Concentration on Glass Transition Temperature (Tg)

Base SystemDiluentDiluent Concentration (wt%)Resulting Tg (°C)
DGEBA/IPDAMonoglycidyl ether of Guaiacol5~130
DGEBA/IPDAMonoglycidyl ether of Guaiacol20~104
DGEBA/IPDAMonoglycidyl ether of Carvacrol5~130
DGEBA/IPDAMonoglycidyl ether of Carvacrol20~93
DGEBA/IPDAMonoglycidyl ether of Thymol5~130
DGEBA/IPDAMonoglycidyl ether of Thymol20~100

Data adapted from a study on bio-based monofunctional reactive diluents. nih.gov

A significant advantage of using monofunctional reactive diluents is the enhancement of toughness and flexibility in the typically brittle epoxy matrix. nih.govresearchgate.net The reduction in cross-link density and the introduction of flexible aliphatic hexyl chains from HGE into the polymer backbone increase the network's ability to deform and absorb energy before fracturing. nagase.com

The modulus and ultimate tensile strength may gradually decline as the diluent content increases, but the ductility and strain at break see a steady improvement. researchgate.net Studies have shown that the addition of a reactive diluent can significantly increase the fracture toughness of cured epoxy. For example, incorporating polyethylene (B3416737) glycol as a reactive diluent at 10 wt% was found to increase the fracture toughness of an epoxy resin by approximately 24%. researchgate.net This toughening effect changes the failure mode of the material from brittle to more ductile. researchgate.net

Interplay with Cross-linking Density and Chain Flexibility in Polymer Networks

The performance of an epoxy resin modified with this compound is fundamentally governed by the interplay between cross-linking density and chain flexibility. As a monofunctional molecule, HGE's primary effect on the network architecture is to lower the cross-link density. cnrs.fr In a standard epoxy-amine reaction, a difunctional epoxy resin like DGEBA reacts with a curing agent to form a dense, three-dimensional network. When HGE is introduced, its single reactive epoxy group attaches to the network, but it terminates that particular chain's growth, preventing further cross-linking at that site.

This reduction in cross-linking density directly correlates with a decrease in properties like Tg and stiffness. cnrs.frnorthwestern.edu However, it simultaneously allows for greater segmental mobility of the polymer chains, which is the mechanism behind the observed increase in flexibility and toughness. researchgate.net The long, flexible aliphatic chain of the hexyl group further contributes to this effect, acting as an internal plasticizer that is permanently bound to the network. researchgate.net Therefore, the concentration of HGE must be carefully controlled to achieve the desired balance between reduced viscosity and processability on one hand, and the required thermomechanical properties on the other.

Compatibility Studies with Conventional Epoxy Resins

This compound, as an aliphatic glycidyl ether, generally exhibits good compatibility with conventional epoxy resins such as those based on diglycidyl ether of bisphenol A (DGEBA) and bisphenol F (DGEBF). This compatibility stems from the chemical similarity of the epoxy functional groups. In the uncured state, these components can be mixed to form homogeneous solutions, which is crucial for consistent processing and uniform properties in the final cured product. kpi.ua

Upon curing, the reactive diluent becomes chemically incorporated into the epoxy network. If the diluent concentration is appropriate, the system typically remains a single phase, ensuring optical clarity and predictable mechanical properties. researchgate.net However, at higher concentrations or with less compatible diluents, reaction-induced phase separation can occur. kpi.ua This phenomenon can lead to the formation of a multiphase morphology, which in some cases can be leveraged to enhance properties like toughness, but in others may be detrimental. For monofunctional aliphatic diluents like HGE, single-phase morphologies are common at typical loading levels used for viscosity reduction.

Effects on the Microstructure of Cured Epoxy Resins

The addition of a reactive diluent like this compound can influence the microstructure of the cured epoxy resin. The primary effect is the creation of a less densely cross-linked and more heterogeneous network. researchgate.net This increased heterogeneity can be observed at a microscopic level. Techniques like scanning electron microscopy (SEM) and atomic force microscopy (AFM) can reveal changes in the fracture surface and morphology of the cured resin.

Neat, unmodified epoxy resins often exhibit a smooth, glassy fracture surface, which is characteristic of a brittle failure. scirp.org In contrast, epoxy systems modified with reactive diluents tend to show rougher fracture surfaces with features indicating more ductile deformation before failure. researchgate.net This altered morphology is a direct result of the reduced cross-linking density and increased chain flexibility, which allows for plastic deformation and energy absorption mechanisms to become active. researchgate.net The presence of the diluent can lead to a network with increased microstructural heterogeneities, which in turn contributes to the enhancement of properties like fracture toughness. researchgate.net

Advanced Spectroscopic and Analytical Characterization of Hexyl Glycidyl Ether and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of hexyl glycidyl (B131873) ether and its polymeric derivatives. Both ¹H and ¹³C NMR provide invaluable information regarding the molecular architecture. In the ¹H NMR spectrum of HGE, characteristic signals corresponding to the protons of the hexyl chain and the epoxy ring are observed. Similarly, the ¹³C NMR spectrum displays distinct peaks for the carbon atoms in the aliphatic chain and the oxirane ring. acs.orgscribd.com These spectroscopic signatures are fundamental for confirming the identity and purity of the monomer. scribd.com

For instance, in the context of copolymerization, NMR is used to verify the incorporation of the HGE monomer into the polymer backbone. kcsnet.or.kr Analysis of the spectra of copolymers, such as those with ethoxy ethyl glycidyl ether, allows for the determination of the copolymer composition and the successful modification of functional groups. kcsnet.or.kr

Quantitative NMR (qNMR) is a powerful tool for determining the degree of substitution (DS) in modified polymers and for monitoring the conversion of reactants during polymerization. By integrating the signals of specific protons or carbons relative to an internal standard, precise quantitative information can be obtained. researchgate.net For example, in the modification of lignin (B12514952) with glycidyl ethers, ³¹P NMR has been effectively used to quantify the different types of hydroxyl groups, providing insight into the reaction's efficiency. researchgate.net

The conversion of HGE in polymerization reactions can be monitored by observing the disappearance of the characteristic epoxide proton signals in the ¹H NMR spectrum over time. This allows for the calculation of reaction kinetics and the optimization of polymerization conditions. researchgate.net

The microstructure of copolymers derived from hexyl glycidyl ether, including tacticity and monomer sequence distribution, can be investigated using advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation). These methods help to establish the connectivity between different monomer units and provide a detailed picture of the copolymer architecture. nih.gov

For example, in the ring-opening copolymerization of epoxides and anhydrides, 2D NMR techniques have been instrumental in confirming the formation of specific polymer sequences, such as ABB-type structures. nih.gov The analysis of triad (B1167595) and tetrad sequences in the NMR spectra can reveal the regioselectivity and stereoselectivity of the polymerization process, which are critical for controlling the final properties of the material. acs.org

Infrared and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are essential techniques for identifying the functional groups present in this compound and its derivatives. The IR spectrum of HGE prominently features a characteristic absorption band for the epoxy group, typically around 915-830 cm⁻¹, and C-O-C stretching vibrations of the ether linkage. nih.govepo.org The presence and integrity of the oxirane ring can be readily confirmed by the presence of these bands. epo.org During polymerization or curing reactions, the disappearance or reduction in the intensity of the epoxy band can be monitored in-situ to follow the reaction progress. google.com

Raman spectroscopy provides complementary information, particularly for the C-C backbone and symmetric vibrations that may be weak in the IR spectrum. researchgate.netresearchgate.net For instance, in studies involving the modification of polymers with HGE, FTIR is used to confirm the successful incorporation of the glycidyl ether by identifying its characteristic peaks in the spectrum of the final product. wur.nl

Functional Group Typical Wavenumber (cm⁻¹) in HGE
Epoxy Ring (asymmetric stretch)~915
Epoxy Ring (symmetric stretch)~840
C-O-C (ether) Stretch~1100
C-H (aliphatic) Stretch~2850-2960

Gel Permeation Chromatography (GPC) for Molecular Weight Distribution Determination

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary method for determining the molecular weight and molecular weight distribution (polydispersity index, Đ) of polymers derived from this compound. epo.orggoogle.com This technique separates molecules based on their hydrodynamic volume, allowing for the determination of number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (Đ = Mw/Mn). google.comgoogleapis.com

GPC is routinely used to characterize block copolymers containing HGE, providing evidence of successful polymerization and control over the polymer chain length. kcsnet.or.krkent.ac.uk For example, in the synthesis of block copolymers, a narrow molecular weight distribution (Đ close to 1.0) is often indicative of a controlled polymerization process. kent.ac.uk The molecular weights determined by GPC are crucial for correlating the polymer structure with its macroscopic properties. researchgate.net

Parameter Description
Mn (Number-Average Molecular Weight)The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules.
Mw (Weight-Average Molecular Weight)An average molecular weight that is more sensitive to the presence of high molecular weight molecules.
Đ (Polydispersity Index)A measure of the breadth of the molecular weight distribution (Mw/Mn).

Differential Scanning Calorimetry (DSC) for Reaction Enthalpy and Thermal Transitions

Differential Scanning Calorimetry (DSC) is a thermal analysis technique used to measure the heat flow associated with transitions in a material as a function of temperature. For this compound and its derivatives, DSC is employed to determine key thermal properties such as the glass transition temperature (Tg), melting temperature (Tm), and the enthalpy of reaction (ΔH) for curing processes. acs.orggoogle.com

The Tg is a critical parameter for polymers, as it defines the transition from a rigid, glassy state to a more flexible, rubbery state. acs.org In studies of copolymers containing HGE, DSC is used to investigate the effect of copolymer composition on the glass transition behavior. researchgate.netresearchgate.net The enthalpy of curing reactions, obtained by integrating the exothermic peak in the DSC thermogram, provides a measure of the extent of reaction and can be used to study the kinetics of the curing process. google.com For some applications, a low reaction enthalpy is desirable to prevent the generation of excessive heat. google.com

High-Performance Liquid Chromatography (HPLC) for Purity and By-Product Profiling

High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for the separation, identification, and quantification of components in a mixture. mdpi.com In the context of this compound, HPLC is utilized to assess the purity of the monomer and to identify and quantify any by-products formed during its synthesis. scribd.com This is crucial for quality control and for understanding the potential impact of impurities on subsequent polymerization reactions and the properties of the final materials.

By employing different stationary and mobile phases, as well as various detectors (e.g., UV-Vis, refractive index), HPLC can effectively separate HGE from related compounds, starting materials, and degradation products. mdpi.com This detailed profiling is essential for optimizing synthesis and purification processes to ensure a high-purity product. scribd.com

Mass Spectrometry Techniques for Molecular Identification

Mass spectrometry (MS) is a cornerstone analytical technique for the molecular identification and structural elucidation of this compound. By analyzing the mass-to-charge ratio (m/z) of the molecule and its fragments after ionization, MS provides definitive data on its molecular weight and composition. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) are particularly well-suited for the analysis of volatile compounds like this compound. gcms.cz

For this compound, this alpha-cleavage can occur on either side of the oxygen atom.

Cleavage of the hexyl group: The loss of a pentyl radical (C5H11•) from the hexyl chain would lead to a prominent fragment ion at m/z 87. This corresponds to the [CH2OCH2(C2H3O)]+ fragment.

Cleavage adjacent to the oxirane ring: Cleavage of the bond between the ether oxygen and the methylene (B1212753) group attached to the oxirane ring would result in the formation of a hexoxy cation [CH3(CH2)5O]+ (m/z 101) or, more likely, a stabilized glycidyl cation at m/z 57 ([C3H5O]+) resulting from the loss of the hexyloxy radical. The observation of a fragment at m/z 57 is a common feature in the mass spectra of other glycidyl ethers, such as allyl glycidyl ether. massbank.eu

Other significant fragments: Further fragmentation of the hexyl chain would produce a series of hydrocarbon ions, typically separated by 14 mass units (CH2), with notable peaks at m/z 43 (C3H7+) and 57 (C4H9+). The base peak for a similar compound, 2-ethylthis compound, is observed at m/z 57. chemicalbook.com The molecular ion peak ([M]+) for aliphatic ethers can be weak or absent. miamioh.edu

The expected primary fragmentation pathways and resulting ions for this compound are summarized below.

m/z (Mass/Charge Ratio) Proposed Fragment Ion Formula Fragmentation Pathway
158Molecular Ion[C9H18O2]+•Intact molecule after ionization
101Hexoxy cation[C6H13O]+Cleavage of O-CH2 bond of the glycidyl group
87Oxonium ion[C4H7O2]+α-cleavage with loss of a pentyl radical
57Glycidyl cation / Butyl cation[C3H5O]+ / [C4H9]+Cleavage of the ether bond / Fragmentation of the hexyl chain
43Propyl cation[C3H7]+Fragmentation of the hexyl chain

Advanced mass spectrometry techniques can also provide information on the collision cross-section (CCS) of the molecule, which relates to its shape in the gas phase. Predicted CCS values for various adducts of this compound have been calculated.

Adduct m/z (Mass/Charge Ratio) Predicted CCS (Ų)
[M+H]+159.13796134.7
[M+Na]+181.11990146.7
[M+NH4]+176.16450143.4
[M+K]+197.09384142.2
[M-H]-157.12340143.8
[M+Na-2H]-179.10535141.7
[M]+158.13013140.0
[M]-158.13123140.0

Theoretical and Computational Studies of Hexyl Glycidyl Ether Systems

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) has become a standard tool in chemistry for investigating the electronic structure of molecules. arxiv.orgaustinpublishinggroup.com This quantum mechanical method calculates the electronic properties of a molecule based on its electron density, providing a balance between accuracy and computational cost. arxiv.org For Hexyl Glycidyl (B131873) Ether, DFT calculations are instrumental in elucidating its fundamental reactivity, which is primarily governed by the strained three-membered epoxide ring.

DFT calculations are extensively used to map out potential energy surfaces for chemical reactions, helping to predict the most likely reaction pathways. This involves identifying stable intermediates and, crucially, the high-energy transition states that connect them. wuxiapptec.com Transition State Theory (TST) uses the information from these calculations to explain the rates of elementary chemical reactions by assuming a quasi-equilibrium between reactants and the activated transition state complex. wikipedia.orglibretexts.org

For Hexyl Glycidyl Ether, a primary reaction of interest is the ring-opening of the epoxide. This can be initiated by either nucleophiles or electrophiles. DFT can model these reactions, for instance, the reaction of HGE with an alcohol in the presence of a catalyst, a key step in its use as a reactive diluent. researchgate.net The calculations can determine the activation energy (Ea) for different potential mechanisms (e.g., acid-catalyzed vs. base-catalyzed ring-opening), thereby predicting which pathway is kinetically favored. wuxiapptec.comresearchgate.net

Computational studies on similar epoxides and ethers demonstrate that DFT can accurately model the geometries of reactants, products, and transition states. ekb.egresearchgate.net For the ring-opening of HGE, the transition state would involve the partial breaking of a C-O bond in the epoxide ring and the partial formation of a new bond with the incoming nucleophile. The calculated Gibbs free energy of activation (ΔG‡) for this process is a key determinant of the reaction rate. wikipedia.org

Table 1: Representative DFT-Calculated Activation Energies for Epoxide Ring-Opening Reactions

Initiator Reaction Type Typical Activation Energy (kJ/mol)
Hydroxide (B78521) Ion Anionic 60 - 80
Amine Nucleophilic Addition 50 - 70
H₃O⁺ Cationic (Acid-Catalyzed) 40 - 60

Note: These are typical values for glycidyl ethers and can vary based on the specific reactants, solvent, and computational method.

The molecular electrostatic potential (MESP) and frontier molecular orbitals (FMOs) are two key concepts derived from electronic structure calculations that help explain a molecule's reactivity. rsc.orgresearchgate.net

The MESP maps the electrostatic potential onto the electron density surface of a molecule, revealing regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). researchgate.net For this compound, the MESP would show a region of negative potential around the oxygen atom of the epoxide ring due to its lone pairs of electrons, making it a target for electrophilic attack. Conversely, the carbon atoms of the epoxide ring are electron-deficient and thus susceptible to nucleophilic attack. A study on the related molecule, glycidyl tert-butyl ether, confirmed that significant negative charge is centered on the epoxy oxygen, enhancing its ability to interact with polar molecules. researchgate.net

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. ossila.comwikipedia.org The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. ossila.comlibretexts.org For HGE, the HOMO would likely be localized on the epoxide oxygen, while the LUMO would be an antibonding orbital (σ*) associated with the C-O bonds of the epoxide ring. The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity. nih.gov In a reaction, the HOMO of a nucleophile interacts with the LUMO of the HGE epoxide ring, leading to bond formation.

Table 2: Typical Frontier Orbital Energies for Alkyl Glycidyl Ethers

Molecular Orbital Typical Energy Range (eV) Role in Reactivity
HOMO -10.0 to -11.5 Electron Donor (localized on oxygen)
LUMO +1.0 to +2.5 Electron Acceptor (localized on C-O bonds)
HOMO-LUMO Gap 11.0 to 14.0 Indicator of Chemical Reactivity

Note: Values are illustrative and depend on the specific molecule and level of theory used.

Molecular Dynamics (MD) Simulations for Intermolecular Interactions in Polymer Systems

While quantum methods like DFT are excellent for studying individual molecules and reactions, Molecular Dynamics (MD) simulations are better suited for studying the behavior of large systems, such as polymers in solution. MD uses classical mechanics to simulate the motions and interactions of atoms and molecules over time. nih.gov

For systems involving poly(this compound), all-atom MD simulations can provide detailed insights into intermolecular interactions. mdpi.comresearchgate.net These simulations model the forces between polymer chains and between the polymer and solvent molecules. Key interactions include:

Van der Waals Forces: Arising from temporary fluctuations in electron density, these are important for the cohesion of the nonpolar hexyl side chains.

Hydrogen Bonds: In aqueous solutions, hydrogen bonds form between the ether oxygens of the polymer backbone and water molecules. The dynamics of these bonds are critical to the polymer's solubility and thermoresponsive behavior. mdpi.comresearchgate.net

Dipole-Dipole Interactions: The polar ether linkages in the polymer backbone lead to permanent dipoles that interact with each other and with polar solvent molecules.

MD simulations on various poly(glycidyl ether)s have been used to study their thermoresponsive properties, such as the lower critical solution temperature (LCST). mdpi.comresearchgate.net These studies analyze how factors like side-chain length (e.g., the hexyl group) influence the balance between hydrophilic (polymer-water) and hydrophobic (water-water and polymer-polymer) interactions, which governs the polymer's phase transition from a soluble coil to an insoluble globule state upon heating. researchgate.net

Quantum Chemical Calculations (QCC) for Kinetic Parameter Estimation

Quantum chemical calculations provide a theoretical foundation for estimating the kinetic parameters that govern reaction rates. By applying Transition State Theory to the energies obtained from QCC (like DFT), key parameters of the Arrhenius and Eyring equations can be determined. wikipedia.orglibretexts.org

The primary parameters include:

Activation Energy (Ea) or Enthalpy of Activation (ΔH‡): The energy barrier that must be overcome for a reaction to occur. This is calculated as the energy difference between the transition state and the reactants. wuxiapptec.com

Pre-exponential Factor (A) or Entropy of Activation (ΔS‡): This term relates to the frequency of collisions with the correct orientation and the vibrational frequencies of the transition state. wikipedia.org

For reactions involving this compound, such as its synthesis from 2-ethylhexanol and epichlorohydrin (B41342) or its subsequent polymerization, QCC can be used to calculate the Gibbs free energy of activation (ΔG‡ = ΔH‡ - TΔS‡). wikipedia.org This value can then be used in the Eyring equation to estimate the rate constant (k) at a given temperature. Theoretical studies on the dissociation of similar ethers have successfully used these methods to investigate multiple reaction pathways and identify the most kinetically plausible routes. researchgate.netekb.eg

Computational Approaches to Polymerization Mechanisms and Thermodynamics

Computational methods are also applied to understand the complex process of polymerization. diva-portal.org For this compound, this typically involves the ring-opening polymerization of the epoxide monomer. Computational approaches can model the key stages of this process:

Initiation: The reaction of an initiator (e.g., a strong base) with the HGE monomer to create an active center.

Propagation: The sequential addition of monomer units to the growing polymer chain. DFT can be used to calculate the activation barrier for each addition step.

Termination: The reaction that deactivates the growing chain end.

The Gibbs free energy of polymerization (ΔGp = ΔHp - TΔSp) determines the spontaneity of the process. If ΔGp is negative, polymerization is favored. This allows for the calculation of the ceiling temperature (Tc), the temperature above which polymerization is no longer thermodynamically favorable (ΔGp = 0). These computational insights are crucial for designing and optimizing polymerization processes for HGE and related monomers. diva-portal.orgtue.nl

Engineered Polymeric Materials Incorporating Hexyl Glycidyl Ether Moieties

Design of Amphiphilic Polyethers for Supramolecular Assemblies

Amphiphilic polyethers, comprising both hydrophilic and hydrophobic segments, are central to the formation of supramolecular structures. Hexyl glycidyl (B131873) ether, as a hydrophobic monomer, is a key component in constructing such polymers, often in combination with hydrophilic blocks like polyethylene (B3416737) glycol (PEG).

Micellar Formation and Hydrogel Development

Amphiphilic ABA triblock copolymers, synthesized by combining hydrophilic PEG midblocks with hydrophobic alkyl glycidyl ether (AlkGE) blocks (including those related to HGE), readily self-assemble in aqueous or mixed aqueous-organic solvents. This self-assembly is driven by the hydrophobic interactions of the AlkGE segments, leading to the formation of micelles researchgate.netresearchgate.netrsc.org. These micellar structures can further aggregate and crosslink, either physically through alkyl chain crystallization or via other mechanisms, to form one-component hydrogels researchgate.netresearchgate.netrsc.org. The tunability of the hydrophobic effect is achieved by varying the alkyl chain length of the AlkGE blocks, allowing for the tailoring of gel properties researchgate.netrsc.org. These hydrogels show promise for applications such as drug delivery systems, where they can encapsulate and release therapeutic agents researchgate.netresearchgate.netrsc.org.

Table 1: Properties of Amphiphilic ABA Triblock Copolymers with Alkyl Glycidyl Ether Blocks

Copolymer TypeHydrophilic BlockHydrophobic BlockPEG Block Molecular Weight (Mn)Total Molecular Weight (Mn)Dispersity (Đ)Self-Assembly Behavior
ABA Triblock (PEG-b-AlkGE-b-PEG)Polyethylene Glycol (PEG)Alkyl Glycidyl Ether (AlkGE)6k, 10k, 20k g mol⁻¹7000–28000 g mol⁻¹1.12–1.34Micellar Hydrogels

Tunable Thermoresponsive Behavior (LCST/UCST)

Thermoresponsive polymers exhibit a change in solubility with temperature, transitioning between soluble (coil) and insoluble (globule) states above or below a critical solution temperature (LCST or UCST) beilstein-journals.orgbeilstein-journals.org. While specific LCST/UCST data for hexyl glycidyl ether homopolymers are not extensively detailed in the provided snippets, research on related poly(glycidyl ether)s indicates that varying the side chain structure can lead to LCST-type thermoresponsive properties acs.org. The hydrophobic nature of the hexyl chain in HGE, when incorporated into polyethers, contributes to the balance of hydrophilic and hydrophobic interactions, which is crucial for thermoresponsiveness beilstein-journals.orgresearchgate.net. Thermal and rheological investigations of gels formed from amphiphilic polyether triblock copolymers containing AlkGE segments have revealed temperature-dependent mechanical behavior, with transitions from crystalline to flexible micellar hydrophobic domains observed in the range of 12 °C to 31 °C researchgate.netrsc.org. This suggests that polymers incorporating HGE can exhibit tunable thermoresponsive characteristics, influencing their phase behavior and gelation properties.

This compound in Bio-based Polymer Modification

This compound can be employed to modify naturally derived polymers, such as polysaccharides, to enhance their processability and introduce new properties, thereby creating bio-based thermoplastics.

Functionalization of Polysaccharide-Derived Thermoplastics

Arabinoxylan (AX), a polysaccharide, can be chemically modified using glycidyl ethers like n-butyl glycidyl ether (BuGE), isopropyl glycidyl ether (iPrGE), and 2-ethyl this compound (EtHGE) to yield thermoplastic materials acs.orgacs.orgresearchgate.net. This process typically involves ring-opening oxidation and subsequent reduction of AX, followed by etherification with the chosen glycidyl ether. The introduction of these hydrophobic side chains improves the thermal processability of the polysaccharide, allowing it to be compression-molded at temperatures around 140 °C acs.orgacs.orgresearchgate.net. The type of glycidyl ether and the degree of substitution significantly influence the thermomechanical properties, particularly the elongation at break. For instance, BuGE-etherified arabinoxylan films demonstrated superior stretchability compared to those modified with iPrGE.

Table 2: Elongation at Break for Glycidyl Ether-Modified Arabinoxylan Films

Glycidyl EtherOxidation LevelElongation at Break (%)
BuGE19%244 (±42)
BuGE31%267 (±72)
iPrGENot SpecifiedMax. 60 (±19)

These modified polysaccharides offer a sustainable alternative for applications in packaging and stretchable electronics acs.orgacs.orgresearchgate.net.

Polymer Network Formation and Morphology Control

The epoxide functionality of this compound makes it suitable for participation in polymer network formation, either as a monomer in step-growth polymerization or as a crosslinking agent. Epoxide polymerization, particularly with diglycidyl ethers, can lead to the formation of amorphous polyether networks avcr.cznsf.gov. The controlled polymerization of epoxides, often initiated by organometallic compounds, allows for the synthesis of crosslinked polyether membranes with tunable compositions nsf.gov. For example, copolymerization of epichlorohydrin (B41342) with diglycidyl ethers of polyethylene oxide or butanediol (B1596017) can yield optically clear, flexible films with compositions that influence properties like CO₂ permeability nsf.gov. The crosslinking density and morphology of these networks can be controlled by the choice of monomers, initiators, and reaction conditions, impacting the final material properties avcr.cznsf.gov. Furthermore, UV-induced crosslinking of copolymers containing glycidyl ether functionalities can lead to the formation of hydrogels d-nb.info.

Structure-Property Relationships in Poly(this compound) and its Copolymers

The properties of polymers derived from or modified with this compound are intrinsically linked to their molecular structure, including the length of the alkyl side chain, the polymer architecture, and the presence of co-monomers.

The length of the alkyl chain in AlkGE monomers directly influences the melting temperatures of the resulting polyether blocks. For example, homopolymers of C12-AlkGE exhibit a side chain melting temperature of 14 °C, whereas C16-AlkGE homopolymers melt at 43 °C researchgate.netrsc.org. When these hydrophobic blocks are combined with hydrophilic PEG blocks in triblock copolymers, distinct melting endotherms for each block are observed, indicating the formation of double-crystalline materials researchgate.netresearchgate.netrsc.org. The self-assembly of these amphiphilic copolymers in solution leads to the formation of micellar hydrogels, whose mechanical properties are temperature-dependent, showing transitions related to the crystalline hydrophobic domains researchgate.netrsc.org.

In the modification of polysaccharides, the nature of the glycidyl ether and the degree of substitution play critical roles. As seen in arabinoxylan modification, BuGE incorporation led to significantly higher elongation at break compared to iPrGE, demonstrating how the structure of the side chain impacts mechanical performance acs.orgacs.orgresearchgate.net. The glass transition temperatures (Tg) of these modified polysaccharides were found to be substantially lower than their degradation temperatures, enabling thermoplastic processing acs.orgacs.orgresearchgate.net.

Copolymerization of different glycidyl ethers, such as ethoxyethyl glycidyl ether (EEGE) and glycidyl cinnamate (B1238496) (GC), can result in gradient-like monomer distribution, influenced by their respective reactivity ratios d-nb.info. Subsequent chemical modifications, like the cleavage of protecting groups, can yield polymers with altered properties, and their thermal characteristics are typically assessed using differential scanning calorimetry (DSC) d-nb.info.

Compound List:

this compound (HGE)

n-Butyl Glycidyl Ether (BuGE)

Isopropyl Glycidyl Ether (iPrGE)

2-Ethyl this compound (EtHGE)

Alkyl Glycidyl Ether (AlkGE)

Polyethylene Glycol (PEG)

Arabinoxylan (AX)

Ethoxyethyl Glycidyl Ether (EEGE)

Glycidyl Cinnamate (GC)

Epichlorohydrin (ECH)

1,4-Butanediol-diglycidyl ether (Butyl-dGE)

Poly(ethylene oxide)-diglycidyl ether (PEO-dGE)

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing hexyl glycidyl ether in a laboratory setting?

  • Methodology : this compound can be synthesized via nucleophilic substitution reactions between epichlorohydrin and hexanol under alkaline conditions. Optimizing reaction parameters, such as molar ratios (e.g., 1:1.2 epichlorohydrin to hexanol), temperature (40–60°C), and catalyst choice (e.g., NaOH or phase-transfer catalysts), is critical for yield improvement. Post-synthesis purification via vacuum distillation or column chromatography is recommended to isolate the product from by-products like diols .

Q. What safety precautions should be taken when handling this compound due to its potential carcinogenicity?

  • Safety Protocols : Based on structural analogs (e.g., 1-butyl glycidyl ether classified as Group 2B carcinogen), researchers should use fume hoods, wear nitrile gloves, and employ closed systems to minimize inhalation or dermal exposure. Regular biomonitoring (e.g., urine analysis for glycidol metabolites) and adherence to OSHA guidelines for air sampling (e.g., using Amberlite XAD-7 sorbents for workplace monitoring) are advised .

Q. How can researchers characterize the purity and structure of this compound using spectroscopic techniques?

  • Analytical Methods : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies epoxide ring protons (δ 3.1–3.4 ppm) and alkyl chain integration. Fourier-Transform Infrared (FTIR) spectroscopy detects epoxide absorption bands (~910 cm⁻¹). Gas Chromatography (GC) with flame ionization or mass spectrometry (GC-MS) quantifies purity and detects impurities like unreacted hexanol .

Advanced Research Questions

Q. How can the reaction kinetics of this compound in epoxy-amine systems be modeled to predict cross-linking behavior?

  • Kinetic Modeling : Use mechanistic models based on transition-state theory, incorporating parameters like activation energy (Eₐ) and rate constants for primary/secondary amine reactions. High-Performance Liquid Chromatography (HPLC) tracks epoxy conversion and amine consumption. For example, aniline-phenyl glycidyl ether systems show pseudo-first-order kinetics, with Arrhenius equations predicting gelation times under varying temperatures .

Q. What role does this compound play in the development of bio-based polymer networks, and how can its functionality be optimized?

  • Functionalization Strategies : As a reactive diluent, this compound reduces epoxy resin viscosity while enhancing flexibility. Copolymerization with bio-derived monomers (e.g., glycerol glycidyl ether) via cationic ring-opening polymerization creates branched polyether networks. Adjusting crosslinker ratios (e.g., 60:40 this compound to glycerol glycidyl ether) tailores mechanical properties like glass transition temperature (Tg) and hydrophobicity .

Q. What advanced chromatographic techniques are effective in quantifying trace amounts of this compound in complex mixtures?

  • Trace Analysis : Solid-phase microextraction (SPME) coupled with GC-MS achieves detection limits <1 ppb for airborne this compound. For aqueous matrices, High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) with C18 columns and acetonitrile/water mobile phases resolves glycidyl ethers from interfering species. Validation via spike-recovery experiments ensures accuracy in environmental or biological samples .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Hexyl glycidyl ether
Reactant of Route 2
Reactant of Route 2
Hexyl glycidyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.